
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide, also known as MMTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MMTP is a synthetic opioid compound that has been found to have unique properties that make it an attractive option for use in laboratory experiments.
Mecanismo De Acción
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide acts on the opioid receptors in the brain, which are responsible for the regulation of pain and reward. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the opioid receptors leads to a reduction in pain perception and an increase in feelings of pleasure and reward.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain perception and induce feelings of pleasure and reward. It has also been found to have sedative effects, which can lead to drowsiness and reduced alertness. This compound has been shown to have a long duration of action, which can make it useful for studying the long-term effects of opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has a number of advantages for use in laboratory experiments. It has a high affinity for opioid receptors, which makes it useful for studying the effects of opioids on the brain. It also has a long duration of action, which can make it useful for studying the long-term effects of opioids. However, this compound also has some limitations. It is a synthetic compound, which can make it difficult to study the effects of natural opioids. It also has a high potential for abuse, which can make it difficult to use in certain laboratory settings.
Direcciones Futuras
There are a number of future directions for research on N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide. One area of research could be the development of new synthetic opioids that have similar properties to this compound but with fewer side effects. Another area of research could be the study of the long-term effects of this compound on the brain and body. Finally, research could be done to explore the potential use of this compound in the treatment of pain and addiction.
Conclusion:
In conclusion, this compound is a synthetic opioid compound that has been extensively studied for its potential use in scientific research. It has a high affinity for opioid receptors, a long duration of action, and unique properties that make it an attractive option for use in laboratory experiments. While it has some limitations, there are a number of future directions for research on this compound that could lead to new discoveries in the field of opioid research.
Métodos De Síntesis
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-thiophen-3-ylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methyl-N-methylsulfonylamine to form the final product, this compound. The synthesis method of this compound is complex and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has been extensively studied for its potential use in scientific research. It has been found to have unique properties that make it an attractive option for use in laboratory experiments. This compound has been shown to have a high affinity for opioid receptors, which are important targets for the treatment of pain and addiction. It has also been found to have a long duration of action, which makes it useful for studying the long-term effects of opioids.
Propiedades
IUPAC Name |
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-10(15(2,12)13)9(11)4-3-8-5-6-14-7-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPYCARINGSSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CSC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
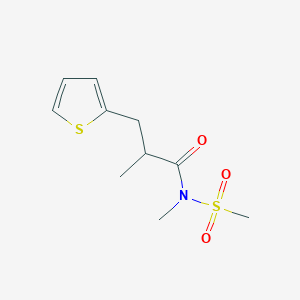

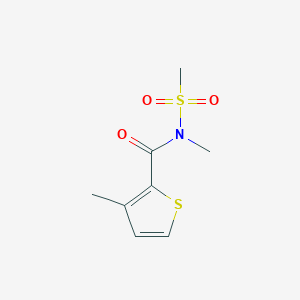
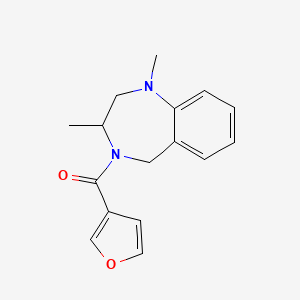



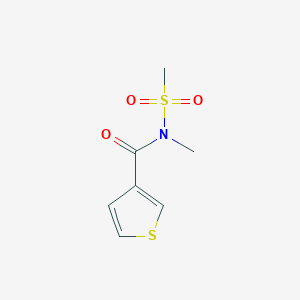


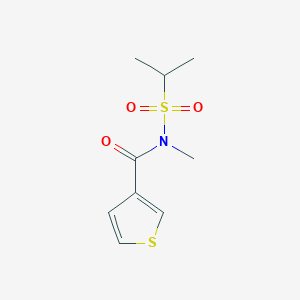
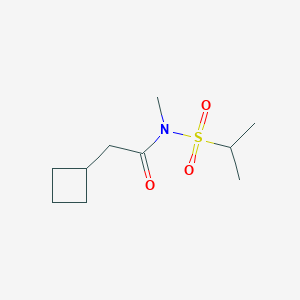

![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)
